2-Iodoethanol-1,1,2,2-d4
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Overview
Description
2-Iodoethanol-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodoethanol-1,1,2,2-d4 can be synthesized through the reaction of deuterated ethylene oxide with hydrogen iodide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodoethanol-1,1,2,2-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted ethanols.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include simpler alcohols.
Scientific Research Applications
2-Iodoethanol-1,1,2,2-d4 is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodoethanol-1,1,2,2-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to different reaction pathways and products compared to non-deuterated compounds. This property is exploited in scientific research to study reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Iodoethanol: The non-deuterated version of the compound.
2-Bromoethanol: A similar compound with a bromine atom instead of iodine.
2-Chloroethanol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-Iodoethanol-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction rates and pathways, making this compound valuable for studying reaction mechanisms and metabolic processes .
Properties
CAS No. |
284474-46-0 |
---|---|
Molecular Formula |
C2H5IO |
Molecular Weight |
175.99 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-iodoethanol |
InChI |
InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 |
InChI Key |
QSECPQCFCWVBKM-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])I)O |
Canonical SMILES |
C(CI)O |
Origin of Product |
United States |
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